molecular formula C17H21N3O2 B12759181 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide CAS No. 86683-61-6

2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide

Katalognummer: B12759181
CAS-Nummer: 86683-61-6
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: JSIQDVPVNKPIRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The structure of this compound includes a pyrrolidine ring, a phenyl group, and an isoxazole ring, which contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential muscle relaxant and anticonvulsant activities.

    Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to muscle relaxation and anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to involve the inhibition of certain ion channels and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is unique due to its specific combination of structural features, including the pyrrolidine ring, phenyl group, and isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Eigenschaften

CAS-Nummer

86683-61-6

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C17H21N3O2/c1-13(12-20-9-5-6-10-20)17(21)18-16-11-15(19-22-16)14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,18,21)

InChI-Schlüssel

JSIQDVPVNKPIRC-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.